

Fuscaxanthone C: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Fuscaxanthone C*

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An In-depth Analysis of the Physicochemical Properties and Therapeutic Potential of a Promising Natural Xanthone

This technical guide provides a comprehensive overview of **Fuscaxanthone C**, a prenylated xanthone isolated from the stem bark of *Garcinia fusca*.^{[1][2]} Intended for researchers, scientists, and professionals in drug development, this document synthesizes the current knowledge on the physicochemical characteristics, biological activities, and underlying mechanisms of action of **Fuscaxanthone C**, highlighting its potential as a lead compound for novel therapeutics.

Physicochemical Properties

Fuscaxanthone C, also known as dimethylmangostin, is a xanthone derivative with a molecular formula of $C_{26}H_{30}O_6$ and a molecular weight of 438.52 g/mol.^{[1][3]} A summary of its key physicochemical properties is presented in Table 1. Further research is required to fully characterize its solubility in various pharmaceutically relevant solvents, its pKa, and other parameters crucial for formulation development.

Table 1: Physicochemical Properties of **Fuscaxanthone C**

Property	Value	Reference
IUPAC Name	1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one	[4]
Synonyms	Dimethylmangostin, NSC 27594, AIDS-011975	[1][3][4]
CAS Number	15404-76-9	[3]
Molecular Formula	C ₂₆ H ₃₀ O ₆	[3]
Molecular Weight	438.52 g/mol	[3]
Botanical Source	Garcinia fusca, Garcinia mangostana, Cratoxylum glaucum	[1][3]
Compound Type	Xanthone	[3]
Purity	95%~99% (as commercially available)	[3]

Biological Activities and Therapeutic Potential

Fuscaxanthone C has demonstrated a range of biological activities, positioning it as a compound of interest for drug discovery programs. The primary therapeutic areas where **Fuscaxanthone C** has shown promise are oncology and infectious diseases.

Anticancer Activity

Xanthenes, as a class of compounds, are known for their cytotoxic and antitumor effects.[5] **Fuscaxanthone C**, in particular, has been identified as having potential cancer chemopreventive and anticancer properties.[1] While specific IC₅₀ values for **Fuscaxanthone C** against a wide range of cancer cell lines are not extensively reported in the currently available literature, the broader family of xanthenes from *Garcinia* species has shown significant cytotoxic activities.[1] Further investigation into the specific cancer cell lines susceptible to **Fuscaxanthone C** and the corresponding efficacy is warranted.

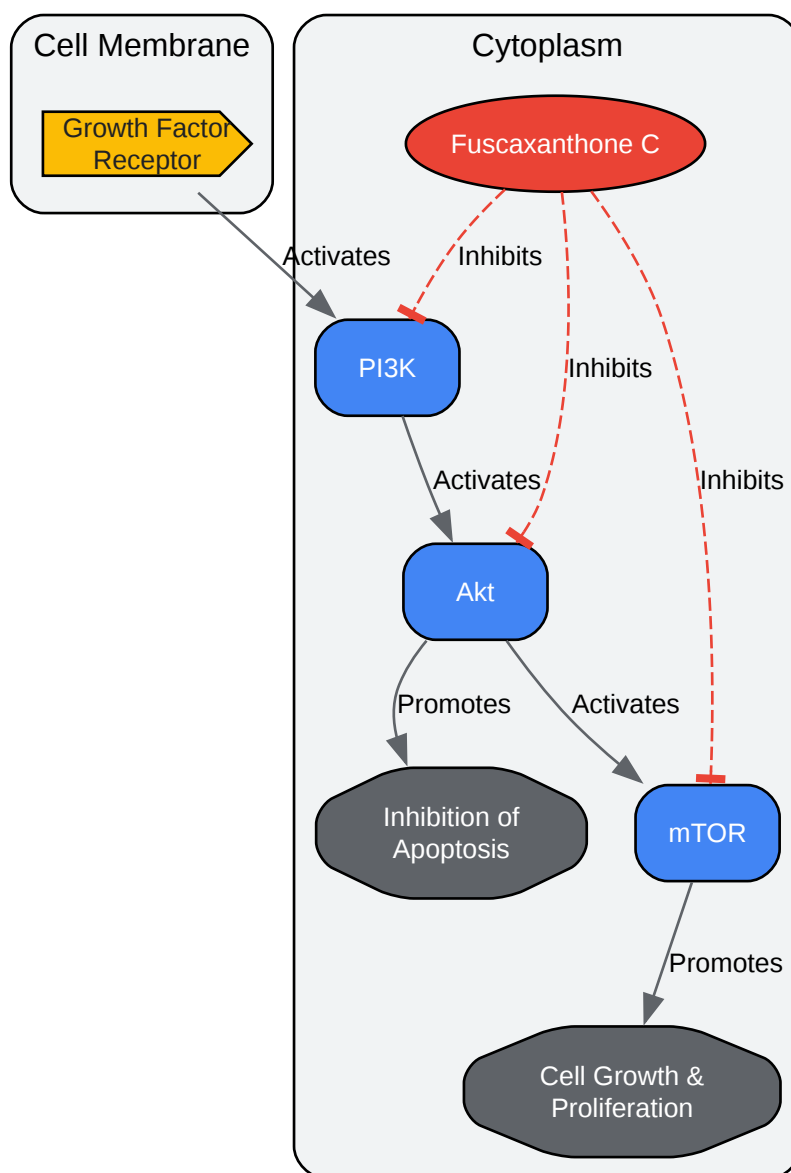
Antibacterial Activity

Fuscaxanthone C has been investigated for its antibacterial properties, notably against *Helicobacter pylori*, a bacterium implicated in various gastric diseases.^{[5][6]} Although detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values for **Fuscaxanthone C** are not consistently available across multiple studies, related xanthenes from *Garcinia fusca* have shown potent anti-*H. pylori* activity.^[6]

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways modulated by **Fuscaxanthone C** are still under investigation. However, insights can be drawn from studies on other structurally related xanthenes isolated from *Garcinia* species. For instance, cowanin, another xanthone from *G. fusca*, has been shown to induce apoptosis and autophagy in cancer cells via the inhibition of the PI3K/Akt/mTOR signaling pathway.^[1] It is plausible that **Fuscaxanthone C** may exert its anticancer effects through similar pathways.

Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action for **Fuscaxanthone C** in cancer cells, based on the known activity of related compounds.



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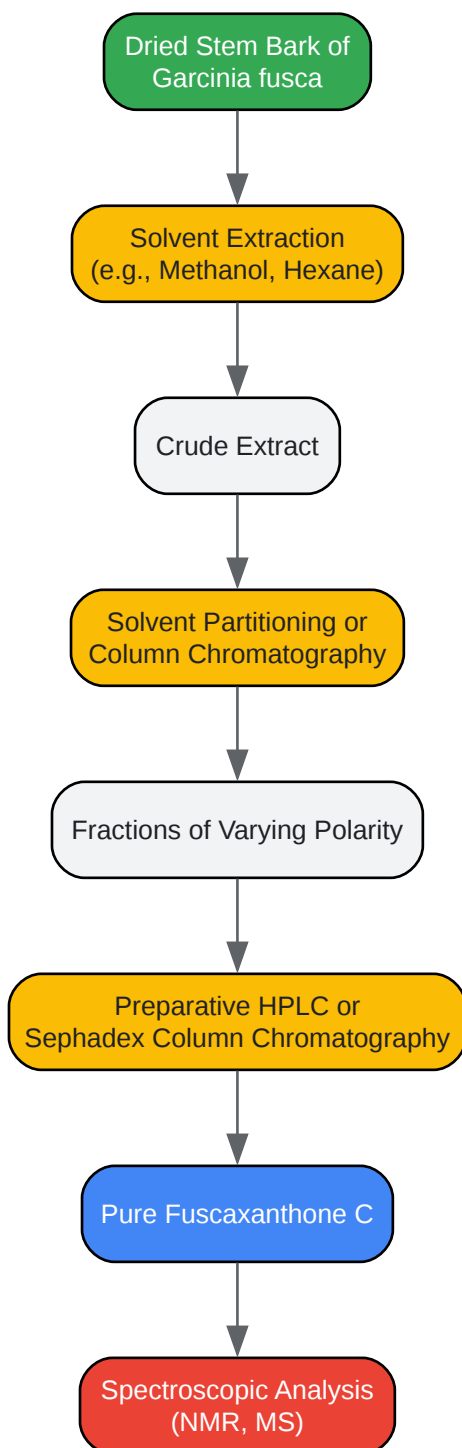
Caption: Potential PI3K/Akt/mTOR inhibitory pathway of **Fuscaxanthone C**.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **Fuscaxanthone C** are crucial for reproducible research. The following sections outline generalized methodologies based on standard practices for natural product chemistry and pharmacology.

Isolation and Purification of Fuscaxanthone C

The general workflow for isolating **Fuscaxanthone C** from its natural source, *Garcinia fusca*, is depicted below. This process typically involves extraction, fractionation, and chromatographic separation.



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Caption: General workflow for the isolation of **Fuscaxanthone C**.

Protocol:

- **Extraction:** The dried and powdered stem bark of *Garcinia fusca* is subjected to extraction with an organic solvent such as methanol or hexane at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.
- **Fractionation:** The crude extract is fractionated using techniques like solvent-solvent partitioning (e.g., with hexane, ethyl acetate, and methanol) or vacuum liquid chromatography over silica gel.
- **Purification:** The fractions showing the presence of xanthenes (monitored by thin-layer chromatography) are further purified using repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **Fuscaxanthone C**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry (MS), and by comparison with reported data.[\[6\]](#)

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of **Fuscaxanthone C** against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of **Fuscaxanthone C** (typically in a range from 0.1 to 100 μM) and incubated for another 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

- **Formazan Solubilization:** The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent like DMSO.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The antibacterial activity of **Fuscaxanthone C** can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

- **Preparation of Inoculum:** A standardized bacterial suspension (e.g., *H. pylori*) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
- **Serial Dilution:** **Fuscaxanthone C** is serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth supplemented with fetal bovine serum for *H. pylori*).
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., microaerophilic conditions for *H. pylori*) at 37°C for a specified period (e.g., 72 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of **Fuscaxanthone C** that completely inhibits the visible growth of the bacteria.

Future Directions

Fuscaxanthone C presents a promising scaffold for the development of new anticancer and antibacterial agents. Future research should focus on:

- Comprehensive Physicochemical Profiling: Detailed characterization of solubility, stability, and other pharmaceutical properties to guide formulation development.
- Broad-Spectrum Biological Screening: Evaluation of **Fuscaxanthone C** against a wider panel of cancer cell lines and pathogenic bacteria to identify the most promising therapeutic targets.
- Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by **Fuscaxanthone C** to understand its mode of action.
- In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of **Fuscaxanthone C**.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of **Fuscaxanthone C** analogs to optimize its potency and pharmaceutical properties.

By systematically addressing these research areas, the full therapeutic potential of **Fuscaxanthone C** can be unlocked, paving the way for its development as a novel drug candidate.

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